Ethyl 5-amino-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing sulfur, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Ethyl 5-amino-4-methylthiophene-3-carboxylate is a derivative of thiophene, a class of heterocyclic compounds that have shown a wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets, leading to a variety of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-methylthiophene-3-carboxylate typically involves the Gewald reaction, a well-known method for constructing thiophene derivatives. This reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound under basic conditions . The reaction proceeds as follows:
Condensation: An α-cyanoester reacts with elemental sulfur in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiophene ring.
Amination: The resulting thiophene derivative is then aminated to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 5-amino-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-amino-3-methylthiophene-4-carboxylate
- Mthis compound
- Ethyl 5-amino-2-methylthiophene-3-carboxylate
Uniqueness:
- Position of Substituents: The position of the amino and carboxylate groups on the thiophene ring can significantly influence the compound’s reactivity and biological activity.
- Functional Groups: The presence of different functional groups (e.g., ethyl vs. methyl) can affect the compound’s solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
ethyl 5-amino-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-12-7(9)5(6)2/h4H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAHTUMTKGQRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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